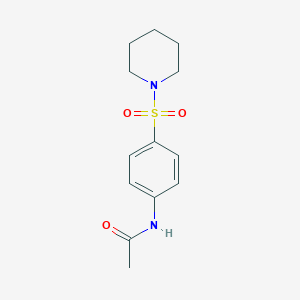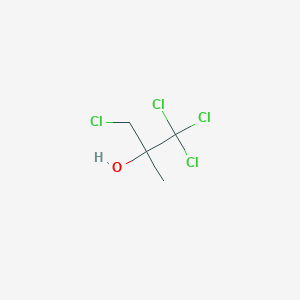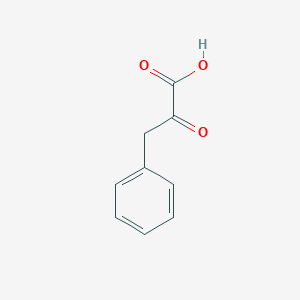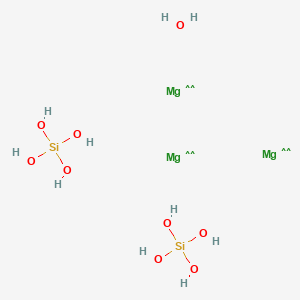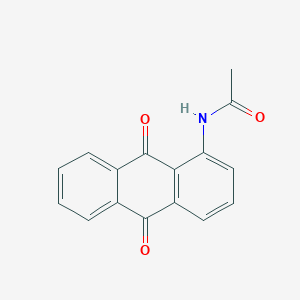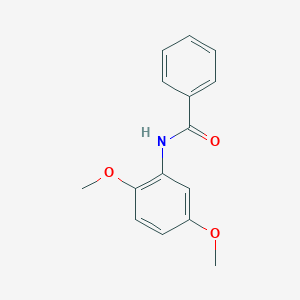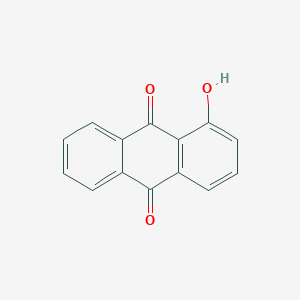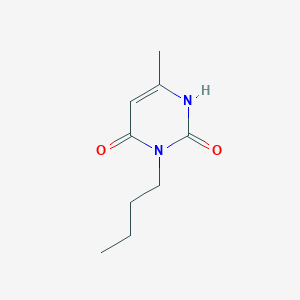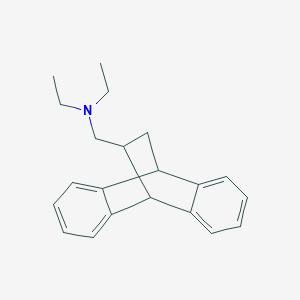
11-(Diethylaminomethyl)-9,10-dihydro-9,10-ethanoanthracene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
11-(Diethylaminomethyl)-9,10-dihydro-9,10-ethanoanthracene is a complex organic compound with the molecular formula C21H25N It is known for its unique structure, which includes an ethanoanthracene core with a diethylaminomethyl group attached
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 11-(Diethylaminomethyl)-9,10-dihydro-9,10-ethanoanthracene typically involves the reaction of 9,10-dihydro-9,10-ethanoanthracene with diethylamine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and an inert atmosphere to prevent oxidation. The process may also involve purification steps such as recrystallization to obtain the desired product in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for efficiency and yield. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and scalability.
化学反应分析
Types of Reactions
11-(Diethylaminomethyl)-9,10-dihydro-9,10-ethanoanthracene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The diethylaminomethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce more saturated hydrocarbons.
科学研究应用
11-(Diethylaminomethyl)-9,10-dihydro-9,10-ethanoanthracene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound’s derivatives may have potential as bioactive molecules or probes for biological studies.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It may be used in the development of new materials, such as polymers or dyes, due to its unique structural properties.
作用机制
The mechanism of action of 11-(Diethylaminomethyl)-9,10-dihydro-9,10-ethanoanthracene involves its interaction with specific molecular targets and pathways. The diethylaminomethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate various biological processes or chemical reactions, depending on the context in which the compound is used.
相似化合物的比较
Similar Compounds
9,10-Dihydro-11-(dimethylamino)-9,10-ethanoanthracene: This compound has a similar structure but with a dimethylamino group instead of a diethylamino group.
9,10-Dihydro-9,10-ethanoanthracene: The parent compound without the diethylaminomethyl group.
Uniqueness
11-(Diethylaminomethyl)-9,10-dihydro-9,10-ethanoanthracene is unique due to the presence of the diethylaminomethyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications that require specific interactions or modifications.
属性
CAS 编号 |
14692-45-6 |
|---|---|
分子式 |
C21H25N |
分子量 |
291.4 g/mol |
IUPAC 名称 |
N-ethyl-N-(15-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenylmethyl)ethanamine |
InChI |
InChI=1S/C21H25N/c1-3-22(4-2)14-15-13-20-16-9-5-7-11-18(16)21(15)19-12-8-6-10-17(19)20/h5-12,15,20-21H,3-4,13-14H2,1-2H3 |
InChI 键 |
GIKVOAWVDHABHQ-UHFFFAOYSA-N |
SMILES |
CCN(CC)CC1CC2C3=CC=CC=C3C1C4=CC=CC=C24 |
规范 SMILES |
CCN(CC)CC1CC2C3=CC=CC=C3C1C4=CC=CC=C24 |
同义词 |
11-(Diethylaminomethyl)-9,10-dihydro-9,10-ethanoanthracene |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


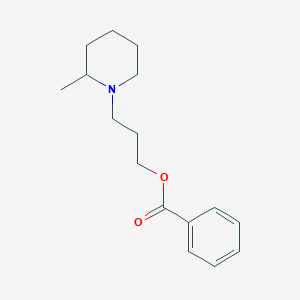
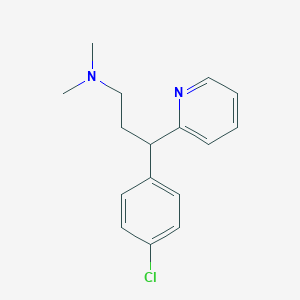
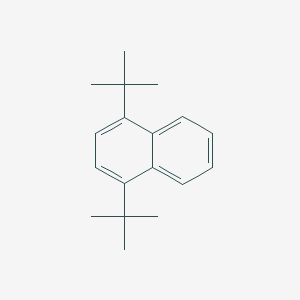
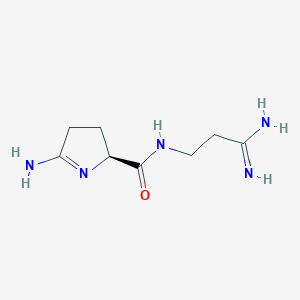
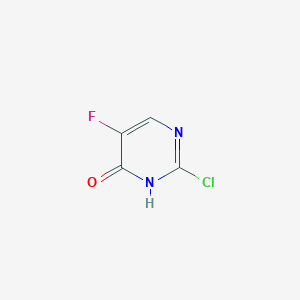
![[(2-Oxoindol-3-yl)amino]urea](/img/structure/B86935.png)
